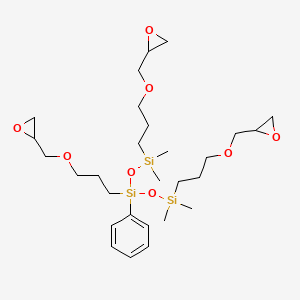

Tris(glycidoxypropyldimethylsiloxy)phenylsilane

Description

Evolution and Significance of Silane (B1218182) Chemistry in Materials Science

The field of silane chemistry, rooted in the 19th-century discovery of siliciuretted hydrogen, has evolved into a cornerstone of modern materials science. wikipedia.org The pioneering work of researchers like Frederic S. Kipping in the early 20th century, utilizing Grignard reagents to synthesize alkylsilanes and arylsilanes, laid the groundwork for the development of silicones and other organosilicon compounds. wikipedia.orgresearchgate.net Organosilanes are hybrid compounds that uniquely bridge the gap between organic and inorganic materials. wiley-vch.de They typically feature a central silicon atom bonded to both hydrolyzable groups (like alkoxy groups) and non-hydrolyzable organic moieties. researchgate.net

This dual reactivity allows them to form stable covalent bonds with both inorganic surfaces (such as glass, metals, and silica) and organic polymer matrices. researchgate.netresearchgate.net This capability is fundamental to their use as coupling agents, adhesion promoters, crosslinkers, and surface modifiers. researchgate.netnih.gov The introduction of silanes into material formulations leads to significant improvements in mechanical strength, durability, moisture resistance, and chemical resistance, making them indispensable in industries ranging from coatings and adhesives to composites and electronics. nih.gov

Multifunctional Organosilanes as Precursors for Advanced Materials

Multifunctional organosilanes are a specialized class of silanes that possess multiple reactive groups, enabling the creation of complex, high-performance materials. nih.gov These molecules serve as versatile building blocks for constructing intricate three-dimensional networks. mdpi.com Their ability to act as a chemical bridge between dissimilar materials is crucial for the development of advanced composites, where they enhance the interfacial adhesion between inorganic fillers and organic polymer matrices. researchgate.net

The sol-gel process, which involves the hydrolysis and condensation of alkoxysilane precursors, is a versatile method for creating silica-based materials with tailored properties. mdpi.com By incorporating organofunctional groups, scientists can precisely tune surface properties like hydrophilicity or hydrophobicity, introduce specific reactivity for subsequent chemical modifications, or alter the bulk mechanical and optical properties of the final material. cmu.edu This makes multifunctional organosilanes essential precursors for creating sophisticated hybrid materials with applications in catalysis, protective coatings, and biomedical devices. nih.govcmu.edu

Structural Elucidation and Reactive Moieties of Tris(glycidoxypropyldimethylsiloxy)phenylsilane

This compound is a prime example of a multifunctional organosilane designed for high-performance applications. Its unique architecture combines several key chemical features that impart a specific set of reactive and structural properties.

Table 1: Chemical Properties of this compound Interactive data table. Users can sort and filter data.

| Property | Value |

| Molecular Formula | C28H50O8Si3 alfa-chemistry.com |

| Molecular Weight | 598.9 g/mol alfa-chemistry.com |

| IUPAC Name | bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-[3-(oxiran-2-ylmethoxy)propyl]-phenylsilane alfa-chemistry.com |

| Boiling Point | ~275°C |

| Density | ~1.035 g/mL |

| Canonical SMILES | CSi(CCCOCC1CO1)OSi(C3=CC=CC=C3)OSi(C)CCCOCC4CO4 alfa-chemistry.com |

| InChI Key | RQNARBHBAKRUSJ-UHFFFAOYSA-N alfa-chemistry.com |

The molecule possesses three glycidoxypropyl groups, each terminating in a reactive epoxy (oxirane) ring. The epoxy group is a key functional moiety that can undergo ring-opening reactions with a wide variety of nucleophiles, including amines, acids, alcohols, and thiols. atamankimya.comrsc.org This reactivity is the basis for its function as a crosslinking agent and adhesion promoter. atamankimya.com When incorporated into a resin system, the epoxy rings can react with the polymer backbone or with curing agents, forming a durable, crosslinked network that enhances the thermal, mechanical, and chemical resistance of the material. The presence of an acid or base catalyst can facilitate these ring-opening reactions. atamankimya.comresearchgate.net This versatility allows the silane to bond covalently with a broad range of organic polymers, such as epoxies, phenolics, and polyesters. chemicalbook.com

Connecting the central phenylsilane (B129415) core to the terminal glycidoxypropyl groups are dimethylsiloxy (-O-Si(CH3)2-) linkages. These siloxane bonds are a defining feature of silicones and are known for their high flexibility, due to a large bond angle and low rotational barrier, as well as their thermal stability. wiley-vch.de The inclusion of these flexible dimethylsiloxy spacers within the macromolecular structure of this compound imparts a degree of internal mobility and stress dissipation. This can improve the toughness and impact resistance of the resulting cured material. Polydimethylsiloxane (PDMS) chains, from which these linkages are derived, are also associated with low surface energy and hydrophobicity. researchgate.net

Research Rationale and Scope of Investigation for this compound

The rationale for investigating this compound stems from its unique hybrid structure, which synergistically combines the properties of its distinct moieties. The molecule integrates:

A rigid, thermally stable phenylsilane core.

Flexible, durable dimethylsiloxy linkages.

Three reactive glycidoxypropyl functional groups.

This combination makes it a highly versatile precursor for creating advanced organic-inorganic hybrid materials. Research into this compound focuses on its use as a crosslinking agent to improve the thermomechanical properties of polymers, as a coupling agent to enhance adhesion between organic resins and inorganic substrates, and as a modifier for creating high-performance coatings and adhesives. The scope of investigation includes understanding its reaction kinetics, characterizing the properties of the materials it forms, and exploring its potential in applications demanding high thermal stability, chemical resistance, and robust interfacial adhesion.

Properties

IUPAC Name |

bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-[3-(oxiran-2-ylmethoxy)propyl]-phenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O8Si3/c1-37(2,16-8-13-29-19-25-22-32-25)35-39(28-11-6-5-7-12-28,18-10-15-31-21-27-24-34-27)36-38(3,4)17-9-14-30-20-26-23-33-26/h5-7,11-12,25-27H,8-10,13-24H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNARBHBAKRUSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCOCC1CO1)O[Si](CCCOCC2CO2)(C3=CC=CC=C3)O[Si](C)(C)CCCOCC4CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O8Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Engineering of Tris Glycidoxypropyldimethylsiloxy Phenylsilane

Strategies for the Controlled Synthesis of Branched Organosilanes

The creation of well-defined branched organosilanes is crucial for tailoring the properties of the final material. These strategies often involve the careful selection of precursors and reaction conditions to control the degree of branching and the placement of functional groups. One common approach is the hydrosilylation reaction, which involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. This reaction is highly efficient and allows for the precise attachment of functional side chains to a siloxane backbone.

Another key strategy is the controlled hydrolysis and condensation of organoalkoxysilanes. By manipulating reaction parameters such as pH, temperature, and solvent, the growth of the siloxane network can be directed to favor the formation of branched structures over linear chains. The use of precursors with different numbers of hydrolyzable groups allows for the introduction of branching points in a controlled manner.

Development of Novel Synthetic Pathways for Tris(glycidoxypropyldimethylsiloxy)phenylsilane

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key precursor, Phenyltris(dimethylsiloxy)silane. This is followed by the hydrosilylation of this precursor with an epoxy-functional alkene, such as allyl glycidyl (B131873) ether, to introduce the desired glycidoxypropyl groups.

Step 1: Synthesis of the Precursor Phenyltris(dimethylsiloxy)silane

A patented method for the preparation of Phenyltris(dimethylsiloxy)silane involves the reaction of phenyltrimethoxysilane (B147435) with tetramethyldisiloxane in the presence of water, hydrochloric acid, and a solvent like toluene (B28343). chemicalbook.com The reaction mixture is stirred vigorously, and the exotherm is controlled. After the reaction, the aqueous phase is separated, and the organic phase is washed and then purified by distillation to remove excess tetramethyldisiloxane. chemicalbook.com The resulting product is a mixture of related phenyl- and Si-H-containing siloxanes, which can be used in the subsequent hydrosilylation step without further purification. chemicalbook.com

Interactive Data Table: Synthesis of Phenyltris(dimethylsiloxy)silane Precursor

| Parameter | Value |

| Reactant 1 | Phenyltrimethoxysilane |

| Reactant 2 | Tetramethyldisiloxane |

| Reagents | Water, 37% Hydrochloric acid |

| Solvent | Toluene |

| Reaction Temperature | Heats up to 47°C during metering |

| Reaction Time | 1 hour of stirring post-metering |

| Work-up | Phase separation, washing with water, fractional distillation |

| Product Composition (by GC) | 45% Phenyltris(dimethylsiloxy)silane, 21% TPh2MH6, 7.5% TPh3MH8, 26.5% Toluene |

| Si-H Content | 6.2 mmol/g |

| Note: TPhMH4, TPh2MH6, and TPh3MH8 are designations for related siloxane structures. chemicalbook.com |

Step 2: Hydrosilylation to form this compound

The second step is the platinum-catalyzed hydrosilylation of the Si-H groups of the Phenyltris(dimethylsiloxy)silane precursor with an epoxy-functional alkene, typically allyl glycidyl ether. This reaction attaches the glycidoxypropyl chains to the silicon atoms of the precursor, yielding the final product. The reaction is generally carried out in a suitable solvent, and the catalyst, often a platinum complex like Karstedt's or Speier's catalyst, is used in small quantities. mdpi.comresearchgate.net

Optimization of Reaction Conditions for High Purity and Scalability

The efficiency and selectivity of the hydrosilylation reaction are highly dependent on several factors that can be optimized to achieve high purity and facilitate scalability.

Catalyst Selection and Loading: Platinum-based catalysts are highly effective for hydrosilylation. mdpi.com The choice between catalysts like Karstedt's and Speier's can influence reaction rates and the formation of byproducts. Catalyst loading is a critical parameter to optimize; sufficient catalyst is needed for a reasonable reaction rate, but excessive amounts can lead to side reactions and increase costs. iqs.edu

Reaction Temperature: The reaction is typically conducted at temperatures ranging from room temperature to around 100°C. google.com Higher temperatures can increase the reaction rate but may also promote side reactions such as the isomerization of the alkene or redistribution reactions at the silicon center.

Solvent Effects: The choice of solvent can significantly impact the reaction. Non-polar solvents like toluene or hexane (B92381) are commonly used. google.com The solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction kinetics.

Reactant Stoichiometry: The molar ratio of the Si-H precursor to the epoxy-alkene is a crucial parameter. A slight excess of the alkene is often used to ensure complete conversion of the Si-H groups.

Purification: After the reaction, the crude product needs to be purified to remove the catalyst, unreacted starting materials, and any byproducts. Common purification techniques for siloxanes include distillation, steam distillation, and solid-phase extraction to remove polar impurities. google.comgoogle.com For high molecular weight, non-volatile siloxanes, purification can be challenging.

Green Chemistry Approaches in Organosilane Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for organosilane synthesis.

Catalyst Development: A significant focus is on replacing expensive and rare precious metal catalysts like platinum with catalysts based on more earth-abundant and less toxic metals. Furthermore, the development of recyclable catalytic systems, such as catalysts immobilized on solid supports or in ionic liquids, is a key area of research. qualitas1998.net This allows for the easy separation of the catalyst from the product and its reuse in subsequent reactions.

Solvent Selection: The use of greener solvents or even solvent-free reaction conditions is being explored to reduce the environmental impact of the synthesis process. google.com

Atom Economy: Hydrosilylation is an inherently atom-economical reaction, as it involves the addition of all atoms of the reactants into the final product. Optimizing reaction conditions to minimize side reactions further improves the atom economy.

Energy Efficiency: Developing catalysts that are active at lower temperatures can significantly reduce the energy consumption of the process.

Reaction Mechanisms and Polymerization Kinetics of Tris Glycidoxypropyldimethylsiloxy Phenylsilane

Ring-Opening Polymerization of Epoxide Moieties within Tris(glycidoxypropyldimethylsiloxy)phenylsilane

The structure of this compound contains three glycidoxypropyl groups, each terminating in an epoxide (oxirane) ring. This three-membered heterocyclic ether is characterized by significant ring strain, making it susceptible to ring-opening polymerization (ROP). This process can be initiated through either cationic or anionic pathways, leading to the formation of polyether networks. The driving force for this polymerization is the relief of this ring strain.

Cationic ring-opening polymerization (CROP) of the epoxide groups is typically initiated by electrophilic species, such as Brønsted or Lewis acids. The mechanism commences with the protonation or coordination of an initiator to the oxygen atom of the epoxide ring, forming a tertiary oxonium ion. This activated species is then susceptible to nucleophilic attack by the oxygen atom of another monomer molecule.

The propagation can proceed through two primary mechanisms: the activated chain end (ACE) and the activated monomer (AM) processes.

Activated Chain End (ACE): The growing polymer chain possesses an active oxonium ion at its terminus, which directly reacts with an incoming monomer molecule.

Activated Monomer (AM): An initiator protonates or activates a monomer molecule, which is then attacked by the hydroxyl-terminated polymer chain.

Common initiator systems for the cationic polymerization of epoxy-functional silanes include:

Lewis Acids: Compounds like boron trifluoride (BF₃) and its complexes.

Brønsted Acids: Strong acids such as sulfuric acid (H₂SO₄) or specialized solid acid catalysts like proton-exchanged montmorillonite (B579905) clay (Maghnite-H+).

Photocatalysts: Onium salts that generate strong acids upon UV irradiation.

The kinetics of CROP can be complex, with the activation energy for the ring-opening of a related compound, 3-glycidoxypropylmethyldimethoxysilane, estimated to be approximately 77.9 ± 2.0 kJ mol⁻¹.

Anionic ring-opening polymerization (AROP) is initiated by nucleophiles that attack one of the electrophilic carbon atoms of the epoxide ring. This attack forces the ring to open, creating an alkoxide anion which serves as the propagating species.

The general mechanism involves:

Initiation: A strong nucleophile (e.g., alkoxides, hydroxides, or organometallic compounds) attacks a carbon atom of the oxirane ring.

Propagation: The newly formed alkoxide end-group of the polymer chain attacks another epoxide monomer, elongating the polymer. This process continues until the monomer is consumed or the reaction is terminated.

Catalytic systems for AROP of epoxides include:

Strong Bases: Alkali metal hydroxides (e.g., KOH) and alkoxides.

Organometallic Compounds: Reagents like n-butyllithium.

Phosphazene Bases: These are strong, non-metallic bases that can effectively catalyze the polymerization.

The "living" nature of anionic polymerization, when side reactions are minimized, allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

The reactivity of the glycidoxypropyl group is centered on the electrophilic nature of the carbon atoms in the epoxide ring. Nucleophilic attack, a key step in both anionic polymerization and curing with agents like amines, occurs at the least sterically hindered carbon atom. In the presence of catalysts, the reaction mechanism can be tailored. For instance, in reactions with amine hardeners, the amine's nitrogen atom acts as the nucleophile, attacking the epoxide ring and forming a carbon-nitrogen bond and a hydroxyl group.

Studies on similar epoxy-functional silanes, such as (3-glycidoxypropyl)trimethoxysilane (GPTMS), show that the epoxy ring can also react with nucleophilic centers from other molecules, such as the hydroxyl or amine groups present in bitumen components, to form chemical bonds. The activation energy for the opening of the epoxy ring in GPTMS to form a diol structure has been estimated at 68.4 kJ/mol.

Hydrolysis and Condensation Kinetics of Silane (B1218182) Functional Groups

While this compound itself is a siloxane, its behavior and network formation are often discussed in the context of the hydrolysis and condensation of more reactive alkoxysilanes with which it might be formulated. The principles governing alkoxysilane reactions provide a framework for understanding the formation of siloxane networks. These reactions proceed in two main steps:

Hydrolysis: The alkoxy groups (Si-OR) react with water to form silanol (B1196071) groups (Si-OH) and an alcohol byproduct.

Condensation: The silanol groups react with each other or with remaining alkoxy groups to form stable siloxane bonds (Si-O-Si).

The rates of both hydrolysis and condensation are highly dependent on the pH of the solution, as well as the solvent system used.

pH Influence:

Hydrolysis: The hydrolysis rate is slowest at a neutral pH of approximately 7. The reaction is significantly catalyzed under both acidic (pH 3-5) and basic conditions. Acid catalysis involves the protonation of the alkoxy group, making it a better leaving group, while base catalysis involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.

Condensation: The condensation rate is also pH-dependent but follows a different trend. It is slowest in the pH range of 3-5, where silanols are most stable, and increases in more acidic or basic conditions.

Solvent Influence:

The presence of organic solvents, such as ethanol, can decrease the rate of hydrolysis.

The solubility of the silane in the aqueous solution is crucial; better solubility leads to faster hydrolysis due to more effective contact with water.

The concentration of the silane itself affects the reaction rate; higher concentrations lead to faster hydrolysis and subsequent self-condensation.

The following table summarizes the general effect of pH on the reaction rates for alkoxysilanes.

| pH Range | Hydrolysis Rate | Condensation Rate | Silanol Stability |

|---|---|---|---|

| Acidic (<4) | Fast | Increases as pH decreases | Decreasing |

| Near Neutral (4-5) | Slow | Slowest | Highest |

| Neutral (~7) | Slowest | Increasing | Moderate |

| Basic (>7) | Fast | Fast | Low |

The condensation of silanol groups is the fundamental reaction for the formation of a cross-linked siloxane (Si-O-Si) network. This process begins with the formation of dimers and subsequently larger oligomeric species. For a trifunctional silane, such as one with three hydrolyzable groups, the condensation can be described by the "T" notation, where the number indicates how many siloxane bonds the silicon atom has formed.

The progression from monomer to a fully condensed network can be visualized as follows:

T⁰: The initial, unreacted monomeric silanetriol (after complete hydrolysis).

T¹: A silicon atom linked to one other silicon atom via a siloxane bond.

T²: A silicon atom linked to two other silicon atoms (forming linear chains or cycles).

T³: A silicon atom fully condensed into the network, linked to three other silicon atoms.

The following table illustrates the different condensed species formed from a trifunctional silane monomer.

| Species Notation | Description | Structure Type |

|---|---|---|

| T⁰ | Monomeric Silanetriol | Isolated Monomer |

| T¹ | End-group of a chain | Dimer, Oligomer |

| T² | Middle-group in a linear chain or part of a cycle | Linear or Cyclic Oligomer/Polymer |

| T³ | Branching point in a network | Cross-linked Network |

The final structure of the siloxane network is influenced by the reaction conditions (pH, solvent, temperature), which control the relative rates of hydrolysis and condensation and thus the degree of cross-linking.

Cross-linking and Curing Mechanisms in Polymer Systems Incorporating this compound

The cross-linking and curing of polymer systems containing this compound are multifaceted processes involving both the organic epoxy rings and the inorganic siloxane backbone. The curing mechanism is primarily initiated through the ring-opening reaction of the glycidoxypropyl groups, which can be triggered by various co-reactants and catalysts.

The initial step in the curing process at an interface often involves the hydrolysis of any available alkoxysilane groups (though the specified molecule has siloxy linkages, residual or intentionally added alkoxysilanes can be present in formulations) to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on a substrate or with each other, forming a stable siloxane (Si-O-Si) network. Concurrently, the epoxy rings react with the curing agent, creating a densely cross-linked network at the interface.

Table 1: Comparison of Bulk vs. Interfacial Curing Characteristics for a Model Epoxy-Amine System

| Parameter | Bulk | Quartz Interface |

| Apparent Activation Energy | Similar to bulk | Nearly identical to bulk |

| Frequency Factor | Lower | Higher |

| Reaction Rate Constant | Lower | Significantly Higher |

This table is illustrative and based on findings for a model epoxy-amine system to demonstrate the principles of interfacial cross-linking. rsc.org

The curing of this compound is most commonly achieved through the use of co-reactants such as amines and acids, which act as hardeners. The reaction between the epoxy groups of the silane and the active hydrogens of the amine is a nucleophilic addition. Primary amines, for instance, react with two epoxy groups, leading to a high degree of cross-linking. The reaction proceeds in a step-growth manner, where the primary amine first adds to an epoxy ring to form a secondary amine, which can then react with another epoxy group. mdpi.com

The choice of curing agent significantly impacts the reaction kinetics and the final properties of the cured network. Aromatic amines, for example, generally have lower reactivity than aliphatic amines and require higher temperatures for curing, but they often yield materials with enhanced thermal stability. kpi.ua The use of accelerators, such as tertiary amines, can be employed to increase the cure speed at lower temperatures. kpi.ua

Table 2: Typical Activation Energies for Epoxy-Amine Curing Reactions

| Epoxy System | Curing Agent | Activation Energy (kJ/mol) |

| Diglycidyl ether of bisphenol A (DGEBA) | Aliphatic Amine | 50 - 60 |

| DGEBA | Aromatic Amine | 60 - 75 |

| Epoxy Novolac | Aromatic Amine | 70 - 90 |

This table presents typical data for common epoxy systems to illustrate the influence of the amine structure on curing kinetics.

Investigating the Influence of Phenyl Groups on Reaction Dynamics and Network Formation

The phenyl group attached to the central silicon atom in this compound exerts a notable influence on the reaction dynamics and the resulting network structure. This influence can be attributed to several factors, including steric hindrance, thermal stability, and intermolecular interactions.

The bulky nature of the phenyl group can create steric hindrance, which may affect the rate of hydrolysis and condensation of any residual silanol groups, potentially leading to a less complete cross-linking of the siloxane backbone under certain conditions. researchgate.net This steric effect can also influence the packing of the polymer chains, affecting the density and mechanical properties of the final network. dtic.mil

Conversely, the presence of phenyl groups in polysiloxanes is well-documented to enhance the thermal stability of the polymer. rsc.orgresearchgate.netrsc.orgresearchgate.net The phenyl groups can increase the rigidity of the polymer backbone and provide additional cross-linking points at elevated temperatures, which can react with free radicals to form a more stable structure. rsc.org Thermogravimetric analysis (TGA) of phenyl-containing polysiloxanes shows an increase in the maximum decomposition temperatures compared to their non-phenylated counterparts. rsc.org For instance, the introduction of phenyl groups can significantly raise the temperature at which major weight loss occurs. rsc.orgresearchgate.net

The phenyl group also contributes to a higher glass transition temperature (Tg) of the cured resin, indicating a more rigid network. scientific.net Increasing the phenyl content in silicone resins has been shown to systematically increase the Tg. scientific.net This is due to the restricted chain mobility imposed by the rigid phenyl groups.

Table 3: Effect of Phenyl Content on the Thermal Properties of Silicone Resins

| Phenyl Content (mol%) | Glass Transition Temperature (Tg) (°C) | Onset Thermal Degradation Temperature (°C) |

| 0 | -121 | 440 |

| 17 | 50 | 486 |

| 32 | 128 | >500 |

This table is a compilation of representative data from studies on various phenyl-containing silicone resins to illustrate the general trend. researchgate.netscientific.net

Advanced Characterization Methodologies for Tris Glycidoxypropyldimethylsiloxy Phenylsilane and Derived Materials

Spectroscopic Analysis for Structural and Functional Group Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups present in Tris(glycidoxypropyldimethylsiloxy)phenylsilane.

Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid and non-destructive method for identifying the characteristic vibrational modes of the functional groups within the this compound molecule. The FT-IR spectrum serves as a unique "fingerprint," allowing for structural confirmation and the monitoring of chemical transformations.

Key absorption bands in the FT-IR spectrum of this compound and related epoxy-modified silanes include:

Si-O-Si Stretching: Strong absorptions are typically observed in the region of 1010-1170 cm⁻¹, characteristic of the siloxane backbone. researchgate.net

Si-CH₃ Stretching: The presence of dimethylsiloxy groups is confirmed by bands around 1266 cm⁻¹. researchgate.net

Epoxy Ring Vibrations: The glycidoxypropyl groups exhibit characteristic vibrations, including the asymmetrical stretching of the epoxy ring.

Phenyl Group Vibrations: Absorptions corresponding to the phenyl group attached to the central silicon atom are also present.

Interactive Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Si-O-Si | 1010-1170 | Stretching |

| Si-CH₃ | ~1266 | Stretching |

| Epoxy Ring | Varies | Asymmetrical Stretching |

| Phenyl Group | Varies | C-H and C=C Vibrations |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ²⁹Si NMR spectra, a complete structural assignment can be achieved. nih.govnih.gov

¹H NMR: This technique provides information on the different proton environments within the molecule, such as those on the phenyl ring, the propyl chain, the dimethylsilyl groups, and the epoxy ring.

¹³C NMR: The ¹³C NMR spectrum reveals the various carbon environments, offering complementary structural information to the ¹H NMR data.

²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR is particularly valuable for probing the environment of the silicon atoms. nih.gov It can distinguish between the central phenyl-substituted silicon atom and the silicon atoms in the dimethylsiloxy units. Quantitative ²⁹Si NMR can also be used to determine the degree of branching in related hyperbranched polymers. nih.gov Solid-state ²⁹Si CP/MAS NMR can be used to study the grafting of organosiloxanes onto silica (B1680970) surfaces, identifying different silicon-oxygen tetrahedra (Q², Q³, Q⁴). nih.govresearchgate.net

Interactive Table 2: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Phenyl-H | 7.0 - 8.0 |

| ¹H | Propyl-CH₂ | 0.5 - 4.0 |

| ¹H | Si-CH₃ | 0.0 - 0.5 |

| ¹H | Epoxy-CH, CH₂ | 2.5 - 3.5 |

| ¹³C | Phenyl-C | 120 - 140 |

| ¹³C | Propyl-C | 10 - 75 |

| ¹³C | Si-CH₃ | -5 - 5 |

| ¹³C | Epoxy-C | 40 - 55 |

| ²⁹Si | Ph-Si(O-)₃ | Varies |

| ²⁹Si | (-O)₂Si(CH₃)₂ | Varies |

Raman spectroscopy is a valuable technique for monitoring chemical reactions in real-time. aiche.org It provides information on the chemical composition of materials and can be used to follow the progress of reactions such as polymerization. spectroscopyonline.com For materials derived from this compound, Raman spectroscopy can be employed for in situ monitoring of curing or polymerization processes. spectroscopyonline.com

The key advantage of Raman spectroscopy is its ability to track the disappearance of reactant functional groups and the appearance of new bands corresponding to the product. For instance, the characteristic Raman band of the epoxy ring can be monitored to follow its consumption during a curing reaction. spectroscopyonline.com This allows for the determination of reaction kinetics and optimization of reaction conditions. aiche.org The technique is particularly useful for studying the hydrolysis and condensation reactions of silane (B1218182) coupling agents. researchgate.net

Chromatographic Techniques for Purity Assessment and Molecular Weight Distribution Analysis

Chromatographic methods are essential for determining the purity of this compound and for analyzing the molecular weight distribution of polymers derived from it.

Gel Permeation Chromatography (GPC), also known as size exclusion chromatography, is a powerful technique for determining the molecular weight and molecular weight distribution of polymeric materials. rsc.org For polymers synthesized from this compound, GPC can provide crucial information about the average molecular weight (Mn, Mw), and the polydispersity index (PDI), which reflects the breadth of the molecular weight distribution. This information is critical as the mechanical and physical properties of polymers are highly dependent on their molecular weight characteristics.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of individual components in a mixture. astm.org For this compound, HPLC can be used to assess its purity by separating it from any starting materials, by-products, or other impurities. Reversed-phase HPLC is a commonly used method for the analysis of epoxy resins and related compounds. astm.org By employing a suitable stationary phase (e.g., C18) and a mobile phase gradient, high-resolution separations can be achieved. astm.org This allows for the accurate determination of the purity of the silane monomer, which is crucial for ensuring consistent performance in subsequent polymerization or material formulation steps. astm.org

Interactive Table 3: Chromatographic Techniques and Their Applications

| Technique | Primary Application | Key Information Obtained |

|---|---|---|

| Gel Permeation Chromatography (GPC) | Molecular weight analysis of polymers | Mn, Mw, PDI |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment of the monomer | Identification and quantification of impurities |

Surface Sensitive Analytical Techniques for Film and Coating Characterization

Surface-sensitive techniques are paramount for analyzing the outermost layers of materials, which are critical for adhesion, wetting, and biocompatibility. For films incorporating this compound, these methods reveal the chemical and physical properties that govern their interaction with the environment.

X-ray Photoelectron Spectroscopy (XPS) is a powerful quantitative technique used to determine the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a surface. For films derived from this compound, XPS can confirm the presence of silicon, oxygen, carbon, and potentially other elements from the substrate or additives. High-resolution scans of the Si 2p, O 1s, and C 1s regions provide detailed information about the chemical bonding. For instance, the Si 2p peak can be deconvoluted to distinguish between Si-O-Si (siloxane) and Si-C bonds. researchgate.net Similarly, the C 1s spectrum can reveal the presence of C-Si, C-C/C-H, C-O (ether and alcohol), and C=O bonds, which are indicative of the glycidoxypropyl and phenyl groups. researchgate.netnih.gov

A study on gold surfaces functionalized with silanes demonstrated that XPS can quantify the atomic composition of the deposited layers. mdpi.com For a related compound, 3-glycidoxypropyltrimethoxysilane (B1200068) (GOPS), XPS data provided evidence of complete surface coverage on silicon wafers and glass slides. researchgate.netnih.gov The analysis of the Si 2p core level in such films can show peaks corresponding to elemental silicon from the substrate and silicon oxide, which includes contributions from the native oxide layer and the Si-O bonds from the silane. researchgate.net

Table 1: Representative XPS Data for a Silane-Functionalized Surface

| Element | Binding Energy (eV) | Atomic Concentration (%) | Possible Chemical States |

|---|---|---|---|

| O 1s | 532.5 | 45.2 | Si-O-Si, C-O |

| C 1s | 285.0 | 35.8 | C-C, C-H, C-Si, C-O |

| Si 2p | 102.3 | 19.0 | Si-O-Si, Si-C |

This table presents hypothetical data based on typical values for silane coatings to illustrate the type of information obtained from XPS analysis.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique that provides detailed elemental and molecular information about the very top monolayer of a sample. materialinterface.com By bombarding the surface with a pulsed primary ion beam, secondary ions are generated and their mass-to-charge ratio is determined with high mass resolution. carleton.edu This technique is particularly useful for identifying the molecular fragments characteristic of this compound on a surface.

ToF-SIMS can definitively detect the presence of silicones and can distinguish between different types of polysiloxanes based on their fragmentation patterns. materialinterface.comnih.gov For instance, the detection of fragments containing phenyl-silicon and glycidoxypropyl moieties would confirm the presence and distribution of the compound on a surface. The imaging capabilities of ToF-SIMS allow for the generation of chemical maps that show the lateral distribution of these specific molecular fragments, which is invaluable for assessing the homogeneity of a coating. phi.com In studies of 3-glycidoxypropyltrimethoxysilane (GOPS) films, ToF-SIMS confirmed complete surface coverage. researchgate.netnih.gov

Table 2: Characteristic ToF-SIMS Fragments for Siloxane-Based Coatings

| Mass-to-Charge Ratio (m/z) | Ion Fragment | Structural Origin |

|---|---|---|

| 28 | Si⁺ | Silicon backbone |

| 43 | SiCH₃⁺ | Dimethylsiloxy group |

| 73 | (CH₃)₃Si⁺ | Siloxane end-group or fragment |

| 77 | C₆H₅⁺ | Phenyl group |

| 135 | C₆H₅SiO⁺ | Phenylsiloxy group |

| 157 | C₇H₁₃O₃Si⁺ | Glycidoxypropyl-Si fragment |

This table provides examples of expected ion fragments for a coating containing this compound based on the known fragmentation of similar siloxanes.

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. parksystems.com It is highly sensitive, capable of measuring film thicknesses from a few angstroms to several micrometers. parksystems.com For coatings made from this compound, spectroscopic ellipsometry can be used to accurately determine the film thickness and assess its uniformity.

By fitting the experimental data to an optical model, the refractive index of the film can also be determined, which provides insights into the film's density and composition. parksystems.com Research on similar silane films, such as those made from 3-glycidoxypropyltrimethoxysilane, has shown that ellipsometry can confirm the formation of monolayer-thick films. researchgate.netnih.gov The technique is also valuable for monitoring the deposition process in real-time.

Table 3: Ellipsometry Data for a Thin Silane Film on a Silicon Substrate

| Parameter | Value | Significance |

|---|---|---|

| Film Thickness | 5.3 nm | Indicates a thin, uniform coating |

| Refractive Index (at 633 nm) | 1.48 | Relates to the density and composition of the film |

| Mean Squared Error (MSE) | 1.2 | Indicates a good fit of the optical model to the experimental data |

Data is representative of a (3-Glycidyloxypropyl)trimethoxysilane film as reported in literature, illustrating the typical outputs of an ellipsometry measurement. researchgate.net

Microscopic and Morphological Analysis of Materials Incorporating this compound

Microscopic techniques are essential for visualizing the surface structure and morphology of materials at the micro- and nanoscale. These methods provide direct visual evidence of the film's quality, homogeneity, and surface features.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a surface with nanoscale resolution. nih.gov It is used to characterize the surface topography, measure surface roughness, and identify surface features such as domains, aggregates, or defects. For films containing this compound, AFM can reveal how the molecules assemble on the substrate.

Studies on related silane films have shown that the surface morphology can range from smooth, uniform layers to surfaces with nodular features, depending on the deposition conditions. researchgate.netnih.gov The quantitative data on surface roughness, such as the root-mean-square (RMS) roughness, is a critical parameter for applications where a smooth surface is required.

Table 4: AFM Surface Roughness Parameters for a Silane-Coated Surface

| Parameter | Value | Description |

|---|---|---|

| Root Mean Square (RMS) Roughness (Rq) | 0.5 nm | The standard deviation of the surface height profile from the mean line. |

| Average Roughness (Ra) | 0.4 nm | The arithmetic average of the absolute values of the profile height deviations from the mean line. |

| Maximum Peak-to-Valley Height (Rz) | 3.2 nm | The vertical distance between the highest and lowest points on the surface. |

This table presents typical surface roughness values that can be obtained from AFM analysis of a smooth silane film.

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, producing images with high magnification and good depth of field. SEM is well-suited for examining the surface morphology of coatings containing this compound on a larger scale than AFM. It can reveal information about cracks, pores, and other defects in the film.

In composite materials where this silane is used as a coupling agent or additive, SEM is invaluable for cross-sectional analysis. By examining the fracture surface of a composite, SEM can provide insights into the interfacial adhesion between the silane-modified component and the polymer matrix. nih.gov For instance, in a study of 3-glycidoxypropyltrimethoxysilane films, SEM data indicated the presence of films composed of nodules approximately 50-100 nm in diameter. researchgate.netnih.gov

Table 5: Summary of Morphological Features Observed by SEM

| Feature | Observation | Implication |

|---|---|---|

| Surface Homogeneity | Largely uniform and free of cracks at high magnification. | Indicates good film formation and integrity. |

| Nodular Structures | Presence of nanoscale globular features on the surface. | Relates to the aggregation and polymerization of the silane on the surface. |

| Cross-Sectional Interface | Good adhesion between the coating and the substrate with no visible delamination. | Suggests effective bonding at the interface. |

This table summarizes qualitative findings that can be obtained from SEM analysis of a silane-based coating.

Transmission Electron Microscopy (TEM) for Nanoscale Structural Characterization

Transmission Electron Microscopy (TEM) is an indispensable high-resolution imaging technique for the direct visualization of the nanoscale structure and morphology of materials derived from this compound. When this silane is incorporated into a polymer matrix, such as an epoxy resin, TEM provides crucial insights into the distribution and organization of the inorganic siloxane phase within the organic polymer. This level of characterization is vital for establishing structure-property relationships, as the degree of dispersion, size, and shape of the siloxane domains significantly influence the final mechanical, thermal, and chemical properties of the hybrid material.

The primary application of TEM in this context is to assess the dispersion of the silsesquioxane (POSS) moieties within the cured polymer matrix. The compatibility between the siloxane, its functional groups, and the host polymer dictates the final morphology. Research on analogous epoxy-POSS systems has demonstrated a range of possible morphologies, from molecular-level dispersion to the formation of distinct nanoscale aggregates. For instance, in some hydrophobic epoxy caged silsesquioxane (EP-POSS) hybrid materials, TEM has revealed black spots of approximately 1 nm, which were identified as the EP-POSS component. mdpi.com These were found to be uniformly distributed throughout the epoxy resin, indicating that a true molecular-level dispersion was achieved without significant agglomeration. mdpi.com This uniform dispersion is often correlated with enhanced properties such as hydrophobicity and thermal stability. mdpi.com

Conversely, TEM is also highly effective at identifying and characterizing the aggregation of siloxane units into larger domains. The size and distribution of these domains are dependent on factors such as the concentration of the siloxane additive and the specific chemical interactions within the system. In studies of other EP-POSS materials, TEM imaging has shown the formation of spherical structures with diameters around 200 nm. nih.gov It has been suggested that in these cases, the POSS cage structure is encapsulated by epoxy segments, leading to the formation of these distinct spherical domains. nih.gov At higher loading levels of POSS in an epoxy matrix, the particle size of the inorganic units can range from 20 to 60 nm due to the immiscibility between the components. nycu.edu.tw In other epoxy/silica hybrid materials derived from linear silicone oligomers, TEM has identified fine, silica-rich domains with diameters of about 5 nm that are uniformly dispersed in the epoxy matrix. researchgate.net

These direct visual findings from TEM are critical for interpreting data from other characterization techniques. For example, the formation of soft domains due to POSS-POSS agglomeration, as observed by TEM, can be correlated with changes in the glass transition temperature (Tg) measured by dynamic mechanical analysis (DMA). researchgate.net Sample preparation for TEM analysis of these hard, cross-linked thermoset materials typically involves preparing ultrathin sections (e.g., 50 nm) which are then observed in the microscope using bright-field imaging. mdpi.com

The detailed morphological information provided by TEM is summarized in the following tables.

Table 1: Nanoscale Morphological Features of Silsesquioxane-Epoxy Hybrids Observed by TEM

| Material System | Observed Feature | Feature Size | Dispersion State | Source(s) |

|---|---|---|---|---|

| Hydrophobic Epoxy Caged Silsesquioxane (EP-POSS) | EP-POSS units | ~1 nm | Uniform, molecular-level | mdpi.com |

| Epoxy Resin-Polyhedral Oligomeric Silsesquioxane (EP-POSS) | Spherical EP-POSS structures | ~200 nm | Aggregated spheres | nih.gov |

| Epoxy/Silica Hybrid from Linear Silicone Oligomer | Silica-rich domains | ~5 nm | Uniformly dispersed | researchgate.net |

Table 2: Summary of TEM Research Findings on Related Hybrid Materials

| Research Focus | Key Finding | Significance | Source(s) |

|---|---|---|---|

| Dispersion of EP-POSS in Epoxy Resin | Achieved molecular-level dispersion with POSS appearing as 1 nm spots. | Proves excellent compatibility and explains enhanced hydrophobicity and thermal properties. | mdpi.com |

| Morphology of EP-POSS Films | Observed spherical structures of ~200 nm, suggesting POSS cages are coated by epoxy segments. | Provides insight into the mechanism of phase separation and domain formation. | nih.gov |

| Effect of POSS Concentration | Particle size of POSS units increased from 10-30 nm to 20-60 nm with higher OG content. | Demonstrates the link between additive concentration and the degree of aggregation. | nycu.edu.tw |

Applications and Performance in Advanced Materials Science Research

Design and Synthesis of Inorganic-Organic Hybrid Materials

Tris(glycidoxypropyldimethylsiloxy)phenylsilane serves as a critical building block in the development of a new generation of hybrid materials that synergistically combine the properties of both inorganic and organic components. Its reactive epoxy rings and the inorganic siloxane core enable the formation of complex and functional material architectures.

Sol-Gel Processing for Hybrid Coating and Film Development

The sol-gel process is a versatile method for creating thin films and coatings with tailored properties. When this compound is utilized as a precursor in sol-gel chemistry, it facilitates the formation of hybrid organic-inorganic networks. The hydrolysis and condensation of the siloxy groups create a durable silica-based network, while the organic glycidoxypropyl and phenyl groups provide flexibility, hydrophobicity, and compatibility with organic polymers.

These hybrid coatings exhibit a range of desirable properties, including enhanced mechanical strength, thermal stability, and chemical resistance. The presence of the organic moieties within the inorganic matrix can also lead to crack-free films with improved adhesion to various substrates. Research has shown that the incorporation of such organosilanes into sol-gel formulations can significantly impact the final properties of the coatings. For instance, the careful control of sol-gel reaction conditions, such as pH and precursor concentration, allows for the fine-tuning of the coating's microstructure and performance characteristics. mdpi.comresearchgate.net

Formation of Methylene-Bridged Mesoporous Structures

Periodic mesoporous organosilicas (PMOs) are a class of materials characterized by ordered porous structures with organic groups integrated into the silica (B1680970) framework. The synthesis of methylene-bridged PMOs, in particular, has been a subject of interest due to their potential applications in catalysis, separation, and drug delivery. These structures are typically formed through the co-condensation of a bridged organosilane precursor, such as bis(triethoxysilyl)methane, with a silica source in the presence of a structure-directing agent. nih.govacs.org

While direct synthesis of methylene-bridged structures using this compound as the primary bridging group is not extensively documented, the principles of PMO synthesis suggest its potential utility. The phenyl and propyl groups within its structure could act as bridging moieties, influencing the pore size, surface area, and functionality of the resulting mesoporous material. The synthesis of such materials often requires careful control over reaction conditions, including the acidity of the medium and the use of salts to facilitate the interaction between the precursor and the template. nih.govacs.org Researchers have demonstrated that the nature of the organic bridging group plays a crucial role in the successful formation of well-ordered large-pore PMOs. nih.govacs.org

Development of Hybrid Polymers and Interpenetrating Polymer Networks (IPNs)

This compound is a valuable monomer and crosslinking agent in the synthesis of hybrid polymers and interpenetrating polymer networks (IPNs). Its epoxy functional groups can readily react with a variety of co-monomers and crosslinkers, allowing for its incorporation into diverse polymer matrices. This results in hybrid materials that benefit from the combined properties of the siloxane component and the organic polymer.

In IPNs, two or more polymer networks are synthesized in the presence of one another, resulting in a material where the networks are physically entangled but not covalently bonded. The incorporation of a polysiloxane network, derived from precursors like this compound, within another polymer matrix can significantly enhance properties such as thermal stability, flexibility, and gas permeability. The synthesis of these complex architectures requires careful control over the reaction kinetics of the individual network formations to prevent phase separation and ensure the formation of a homogeneous material.

Functionalization and Modification of Composite Materials

The performance of composite materials is heavily dependent on the quality of the interface between the filler and the polymer matrix. This compound is widely employed as a coupling agent and surface modifier to enhance this interfacial interaction, leading to improved material properties.

Interfacial Adhesion Promotion in Polymer Composites

Effective stress transfer from the polymer matrix to the reinforcing filler is crucial for achieving high-performance composites. This compound, when used as a coupling agent, forms a chemical bridge between the inorganic filler surface and the organic polymer matrix. The silanol (B1196071) groups, formed upon hydrolysis of the siloxy groups, can react with hydroxyl groups on the surface of inorganic fillers like glass fibers. Simultaneously, the epoxy groups can react with the polymer matrix, creating strong covalent bonds across the interface. researchgate.net

This enhanced interfacial adhesion leads to significant improvements in the mechanical properties of the composite, including tensile strength, flexural strength, and impact resistance. Studies on glass fiber-reinforced polymer composites have demonstrated that the application of organofunctional silanes as adhesion promoters can lead to a notable increase in these mechanical properties. researchgate.net

Surface Treatment of Inorganic Fillers for Enhanced Dispersion and Reinforcement

The uniform dispersion of inorganic fillers within a polymer matrix is essential for maximizing their reinforcing effect. However, fillers like carbon nanotubes (CNTs), organoclays, and zinc oxide (ZnO) nanoparticles often tend to agglomerate due to strong van der Waals forces. Surface treatment with this compound can mitigate this issue by modifying the surface chemistry of the fillers, making them more compatible with the polymer matrix.

For carbon nanotubes, the silane (B1218182) can be grafted onto the surface, improving their dispersion in epoxy and other polymer matrices. This leads to nanocomposites with enhanced mechanical and thermal properties. nih.gov Similarly, the surface modification of organoclays, such as montmorillonite (B579905), with this silane can improve their exfoliation and dispersion in polymer matrices like polyamides, resulting in nanocomposites with superior barrier and mechanical properties.

Influence on Mechanical Performance and Environmental Resistance of Composites

Research into the incorporation of this compound into polymer composites has highlighted its potential as a crosslinking agent and coupling agent. The glycidoxypropyl functional groups can react with a variety of polymer matrices, such as epoxies, to enhance the interfacial adhesion between the polymer and reinforcing fillers. This improved adhesion is crucial for the effective transfer of stress from the matrix to the reinforcement, which can lead to significant improvements in the mechanical properties of the composite material.

While specific quantitative data for composites containing this particular silane is not widely available in publicly accessible research, the general mechanism of action for similar epoxy-functional silanes suggests that its inclusion could lead to enhancements in properties such as tensile strength, flexural modulus, and impact resistance.

Furthermore, the siloxane backbone of this compound can contribute to improved environmental resistance. The inherent hydrophobicity of the siloxane structure can reduce water absorption in the composite material. This is a critical factor in maintaining the long-term mechanical integrity and dimensional stability of composites, especially in humid or aqueous environments. The phenyl group attached to the silane may also contribute to enhanced thermal stability.

Research in Coatings and Adhesives

Development of Adhesion Promoters for Various Substrates (e.g., Glass, Metals)

The glycidoxypropyl groups in this compound are reactive towards surface hydroxyl groups present on inorganic substrates like glass and various metals. This reactivity allows the silane to act as a molecular bridge, forming a durable covalent bond between the inorganic substrate and an organic polymer coating or adhesive. This function as an adhesion promoter is critical in applications where long-term, reliable bonding is essential.

Formulation of UV-Curable and Moisture-Curable Coating Systems

The epoxy functionalities of this compound make it a suitable candidate for inclusion in both UV-curable and moisture-curable coating and adhesive formulations.

In UV-curable systems , the epoxy rings can undergo cationic photopolymerization in the presence of a suitable photoinitiator. Upon exposure to UV radiation, the photoinitiator generates a strong acid, which initiates the ring-opening polymerization of the epoxy groups, leading to a highly crosslinked and durable film. The trifunctional nature of this silane can contribute to a high crosslink density, resulting in coatings with excellent hardness, chemical resistance, and scratch resistance.

In moisture-curable systems , the siloxane portion of the molecule can participate in condensation curing. In the presence of atmospheric moisture, the alkoxy groups on the silicon atoms (if present after synthesis or modification) can hydrolyze to form silanol groups. These silanol groups can then condense with each other or with hydroxyl groups on the substrate, forming a stable siloxane network. The glycidoxypropyl groups can concurrently be cured through other mechanisms, such as with an amine curing agent, to form a hybrid organic-inorganic polymer network. This dual-cure capability can lead to coatings and adhesives with a unique combination of flexibility from the siloxane backbone and rigidity and chemical resistance from the crosslinked epoxy network.

Investigation of Durability and Weathering Characteristics of this compound-Modified Coatings

The incorporation of this compound into coating formulations is being investigated for its potential to enhance long-term durability and resistance to environmental weathering. The stable siloxane backbone is known for its resistance to UV degradation, oxidation, and temperature extremes. This intrinsic stability can be imparted to the coating, leading to improved color and gloss retention over extended periods of outdoor exposure.

Accelerated weathering tests, which simulate the effects of sunlight, moisture, and temperature fluctuations, are crucial in evaluating the performance of these modified coatings. researchgate.netirbnet.dehighperformancecoatings.org While specific weathering data for coatings containing this exact silane is limited in the available literature, studies on coatings modified with similar functionalized siloxanes have shown significant improvements in resistance to cracking, chalking, and blistering compared to unmodified systems. The phenyl group may also contribute to UV stability, further enhancing the weathering resistance of the coating.

Application in Electronic Packaging Materials Research

Role as a Functionalized Branched Siloxane in Underfill Formulations for High-Density Interconnect Flip Chips

In the field of microelectronics, underfill encapsulants are essential for enhancing the reliability of flip-chip assemblies. These materials fill the gap between the semiconductor die and the substrate, providing mechanical reinforcement to the solder joints and protecting them from thermal and mechanical stresses.

This compound, with its branched structure and reactive epoxy groups, is a candidate for use as a functionalized siloxane component in underfill formulations. Its branched nature can influence the rheology of the uncured underfill, potentially enabling faster flow and more complete filling of the narrow gaps in high-density interconnects.

Upon curing, the epoxy groups react with the other components of the underfill formulation, typically an epoxy resin and an anhydride (B1165640) or amine hardener, to form a rigid, crosslinked network. The incorporation of the siloxane structure can lower the coefficient of thermal expansion (CTE) of the cured underfill, bringing it closer to that of the solder and the silicon die. This reduction in CTE mismatch is critical for minimizing stress on the solder joints during thermal cycling, thereby improving the long-term reliability of the electronic package. The inherent low dielectric constant of siloxanes is also a beneficial property for high-frequency applications.

While specific formulations and performance data are often proprietary, the fundamental properties of functionalized branched siloxanes make them a key area of research for the development of next-generation underfill materials.

Contribution to Modulus Enhancement and Performance of Encapsulants

This compound plays a significant role as a crosslinking agent in silicone encapsulant formulations, contributing to the enhancement of their mechanical properties, particularly the modulus. The modulus of a material is a measure of its stiffness or resistance to elastic deformation under stress. In encapsulants, a higher modulus can be desirable for providing better mechanical protection to the encapsulated electronic or optical components.

The structure of this compound, featuring three glycidoxypropyl groups, allows it to form a three-dimensional crosslinked network within the silicone matrix. This network structure restricts the mobility of the polymer chains, leading to an increase in the stiffness and, consequently, the modulus of the encapsulant. The central phenylsilane (B129415) core of the molecule also contributes to the rigidity of the crosslinked structure.

The table below provides a hypothetical representation of how the storage modulus of a silicone encapsulant might be affected by the inclusion of this compound as a crosslinker. The data is illustrative and based on the expected effects of increased crosslink density on the mechanical properties of polymers.

| Concentration of this compound (wt%) | Storage Modulus (MPa) at 25°C | Hardness (Shore A) |

|---|---|---|

| 0 | 1.5 | 40 |

| 5 | 3.2 | 55 |

| 10 | 5.8 | 70 |

| 15 | 8.5 | 85 |

Optically Active and Transparent Material Systems

Development of Optically Clear Silicone Encapsulants

The development of optically clear silicone encapsulants is crucial for applications such as light-emitting diodes (LEDs), photovoltaic cells, and other optical devices where high light transmittance is required. A key challenge in formulating these encapsulants is minimizing light scattering, which can be caused by the mismatch in the refractive indices of the silicone matrix and any fillers or additives present.

This ability to tune the refractive index is particularly important when reinforcing fillers, such as fumed silica, are added to the encapsulant to improve its mechanical properties. Fumed silica has a refractive index of approximately 1.46, while standard PDMS has a refractive index of around 1.41. This mismatch leads to light scattering at the polymer-filler interface, resulting in a hazy or opaque material. By introducing phenyl-containing siloxanes like this compound, the refractive index of the silicone matrix can be raised to match that of the silica filler, thereby minimizing scattering and achieving high optical clarity.

The epoxy functionality of this compound also plays a role in creating a stable and durable encapsulant. The crosslinking reaction ensures that the components are chemically bonded into a single-phase material, preventing phase separation that could lead to opacity over time, especially under thermal stress.

Tailoring Refractive Index in Silicone Elastomers

The refractive index of a silicone elastomer is a critical property for many optical applications. The ability to precisely control this property allows for the design of materials that can efficiently manage light, for example, by matching the refractive index of other optical components to minimize Fresnel reflection losses at interfaces.

The incorporation of this compound into a silicone elastomer formulation provides an effective method for tailoring its refractive index. The phenyl group in this compound has a significantly higher molar refraction than the methyl group, which leads to an increase in the refractive index of the resulting polymer. The extent of this increase is directly related to the concentration of the phenyl-containing silane in the formulation.

Research has consistently shown a linear relationship between the phenyl content in a polysiloxane and its refractive index. mdpi.com This allows formulators to predictably tune the refractive index of the final elastomer by adjusting the amount of this compound used. This capability is essential for a variety of applications, including the encapsulation of high-brightness LEDs, where matching the refractive index of the encapsulant to that of the semiconductor chip (which can be as high as 2.5 for GaN) is crucial for maximizing light extraction efficiency. led-professional.com

The following interactive data table illustrates the relationship between the concentration of a phenyl-containing silane, such as this compound, and the resulting refractive index of a silicone elastomer. The data is representative of the trends observed in scientific literature. osti.govresearchgate.net

| Phenyl Silane Content (mol%) | Refractive Index (at 589 nm) |

|---|---|

| 0 | 1.41 |

| 10 | 1.46 |

| 20 | 1.51 |

| 30 | 1.55 |

Contributions to Elastomeric Material Design for Ballistic Applications

There is no publicly available scientific literature or research data that specifically details the use or contributions of this compound in the design of elastomeric materials for ballistic applications.

While phenyl-containing silicone elastomers are known for their enhanced thermal stability and damping properties, which are generally beneficial for impact resistance, their specific application in the field of ballistics is not documented for this particular compound. researchgate.net Research in ballistic protection predominantly focuses on materials such as para-aramid fibers, ultra-high-molecular-weight polyethylene, ceramics, and specialized polymer composites. The role of silicone elastomers in this area, if any, appears to be in applications such as cushioning or shock absorption in conjunction with primary armor materials, rather than as a standalone ballistic protection component. htvsilicone.com

Therefore, a detailed analysis of the contributions of this compound to elastomeric material design for ballistic applications cannot be provided based on the current body of scientific and technical information.

Theoretical and Computational Studies of Tris Glycidoxypropyldimethylsiloxy Phenylsilane

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For Tris(glycidoxypropyldimethylsiloxy)phenylsilane, MD simulations can elucidate its conformational landscape and how it interacts with neighboring molecules.

While direct MD studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from simulations of structurally similar high-phenyl polysiloxanes. nih.govscispace.com These studies reveal that the presence of bulky phenyl groups significantly influences the polymer chain's flexibility and intermolecular interactions.

Conformational Analysis: The rotation around the Si-O backbone and the various dihedral angles within the glycidoxypropyl chains allow the molecule to adopt a multitude of conformations. MD simulations can map the potential energy surface to identify the most stable, low-energy conformations. It is expected that the phenyl group, due to its steric bulk, will restrict the rotational freedom of the siloxane backbone, leading to a more rigid structure compared to non-phenylated analogues. rsc.orgrsc.orgnsf.gov The attraction between adjacent phenyl groups can strengthen both intra- and intermolecular interactions, which in turn determines the equilibrium population of different conformers. nih.govscispace.com

Intermolecular Interactions: In a condensed phase, molecules of this compound interact through a combination of forces:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density. The large surface area of the molecule contributes to significant van der Waals interactions.

Dipole-dipole interactions: The polar Si-O and C-O bonds create permanent dipoles, leading to electrostatic interactions between molecules.

π-π stacking: The phenyl rings can interact with each other through π-π stacking, where the electron clouds of the aromatic rings align. This type of interaction is known to influence the packing and ordering of phenyl-containing materials. rsc.org

MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a neighboring atom or molecule at a certain distance. For high-phenyl polysiloxanes, simulations have shown that the attraction between phenyl groups leads to decreased chain flexibility and motion capability. nih.govscispace.com

Table 1: Key Parameters from Molecular Dynamics Simulations of Related Phenyl Polysiloxanes

| Parameter | Observation in Phenyl-Containing Siloxanes | Implication for this compound |

|---|---|---|

| Chain Flexibility | Reduced due to steric hindrance and π-π stacking of phenyl groups. nih.govscispace.com | More rigid molecular conformation. |

| Intermolecular Spacing | Potentially altered packing due to bulky phenyl groups. rsc.orgrsc.orgnsf.gov | Affects density and bulk material properties. |

| Torsional Distribution | Restricted rotation around Si-O bonds adjacent to phenyl groups. nih.govscispace.com | Specific preferred conformations of the backbone. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction of Epoxide and Silane (B1218182) Moieties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the reactivity of different functional groups within a molecule. For this compound, DFT calculations can provide detailed information about the electronic properties and reactivity of the crucial epoxide and silane moieties.

While specific DFT studies on this compound are scarce, extensive research on the closely related 3-glycidoxypropyltrimethoxysilane (B1200068) (GPTMS) offers significant transferable insights. researchgate.net

Electronic Structure: DFT calculations can determine the distribution of electron density within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Epoxide Moiety: The oxygen atom of the epoxide ring is electron-rich, making it a nucleophilic center. The carbon atoms of the epoxide ring are susceptible to nucleophilic attack due to ring strain and the polarization of the C-O bonds. The strain energy of an oxirane ring is estimated to be around 115 kJ·mol⁻¹, which contributes to its high reactivity. nih.govacs.org

Silane Moiety: The silicon atom is bonded to electronegative oxygen atoms, making it electrophilic and susceptible to nucleophilic attack, which is the basis for the hydrolysis of the siloxy groups. The phenyl group, being electron-withdrawing, can influence the electron density on the silicon atom.

Reactivity Prediction: DFT can be used to calculate various descriptors that predict chemical reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity of a molecule. A smaller gap suggests higher reactivity.

For the epoxide group, DFT can model the ring-opening reaction initiated by either nucleophiles (e.g., amines, hydroxyls) or electrophiles (e.g., acids). The calculations can determine the activation energies for different reaction pathways, predicting the most likely mechanism. For instance, nucleophilic attack on the less sterically hindered carbon of the epoxide ring is generally favored. cam.ac.uk

For the silane moiety, DFT calculations can model the hydrolysis of the Si-O-Si bonds to form silanols (Si-OH) and the subsequent condensation of these silanols to form a siloxane network (Si-O-Si). The reaction rates of these processes are highly dependent on factors like pH, which can also be modeled computationally.

Table 2: Predicted Reactivity of Functional Moieties from DFT Studies on Analogous Compounds

| Functional Moiety | Predicted Reactive Site | Key Reactivity Descriptors | Primary Reaction Type |

|---|---|---|---|

| Epoxide | Ring carbon atoms | High ring strain, LUMO localized on C-O bonds. | Nucleophilic ring-opening. cam.ac.uk |

| Silane (Siloxy) | Silicon atom | Electrophilic character of Si. | Hydrolysis and condensation. researchgate.net |

| Phenyl | Aromatic ring | Can participate in electrophilic aromatic substitution. | Generally less reactive under polymerization conditions. |

Computational Modeling of Polymerization and Cross-linking Network Formation

The dual functionality of this compound, with its reactive epoxide and hydrolyzable silane groups, allows it to form complex, cross-linked polymer networks. Computational modeling can simulate this process, providing insights into the evolution of the network structure and its final properties.

Various computational methods exist for simulating polymerization, ranging from atomistic Reactive Molecular Dynamics (RMD) to coarse-grained models. cam.ac.uknih.gov These simulations can track the formation of chemical bonds as the curing process proceeds.

Modeling Polymerization: The polymerization can proceed through two main pathways:

Ring-opening polymerization of the epoxide groups: This can be initiated by a curing agent (e.g., an amine or an acid anhydride) and leads to the formation of polyether chains.

Hydrolysis and condensation of the silane groups: In the presence of water, the dimethylsiloxy groups can hydrolyze to form silanols, which then condense to create a siloxane (Si-O-Si) network.

These two reaction pathways can occur simultaneously or sequentially, leading to the formation of an organic-inorganic hybrid network. The kinetics of these reactions can be incorporated into the simulation to model the network formation over time. For instance, the Kamal-Sourour model is widely used for epoxy-amine reactions and can be adapted for simulation. nih.gov

Simulating Cross-linking: As the polymerization progresses, the trifunctional nature of the core silicon atom and the reactivity of the three glycidoxypropyl arms lead to the formation of a three-dimensional, cross-linked network. Simulations can characterize the topology of this network by measuring parameters such as:

Cross-link density: The number of cross-links per unit volume.

Average molecular weight between cross-links (Mc): This parameter is crucial for determining the mechanical properties of the cured material.

Gel point: The point at which a continuous network is formed throughout the system.

Simulations have shown that the final network structure is highly dependent on the curing conditions and the relative rates of the epoxide and silane reactions. mdpi.com By systematically varying these parameters in the model, it is possible to predict how to tailor the network structure to achieve desired material properties. cam.ac.uk

Simulation of Interfacial Interactions and Adhesion Mechanisms

This compound is often used as a coupling agent or adhesion promoter to improve the bonding between an organic polymer matrix and an inorganic substrate (e.g., glass, metal, or silica). Computational simulations are invaluable for understanding the molecular-level interactions at this interface.

Modeling the Interface: A typical simulation setup involves creating a model of the substrate surface (e.g., a silica (B1680970) or metal oxide slab) and then placing molecules of this compound on this surface. The system is then allowed to evolve, and the interactions are analyzed.

Adhesion Mechanisms: The adhesion is promoted through a multi-step mechanism that can be modeled computationally:

Hydrolysis: The siloxy groups of the silane hydrolyze to form silanol (B1196071) groups (Si-OH). This is often the first step when the silane is applied from an aqueous solution. acs.org

Adsorption and Hydrogen Bonding: The silanol groups of the silane form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic substrate. acs.org

Covalent Bond Formation: With the removal of water (e.g., during a curing step), the silanols condense with the surface hydroxyls to form strong, covalent M-O-Si bonds (where M is a metal or silicon atom from the substrate). researchgate.nettuni.fi

Interpenetrating Network Formation: The organic part of the silane, the glycidoxypropyl chains, can react and entangle with the polymer matrix. The epoxide groups can form covalent bonds with the matrix, creating a chemically bonded interface.